molecular formula C9H8N2O4S B2807733 3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 76259-07-9

3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B2807733
CAS No.: 76259-07-9
M. Wt: 240.23
InChI Key: SLURAPAPDCOTKH-UHFFFAOYSA-N
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Description

3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted with a methanesulfonyl group at position 3 and a carboxylic acid at position 1. This compound has been cataloged as a building block for medicinal chemistry research, though its commercial availability has been discontinued . Its structural uniqueness lies in the combination of a sulfonyl group (electron-withdrawing) and a carboxylic acid (ionizable), which may influence solubility, reactivity, and interactions in biological systems.

Properties

IUPAC Name

3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-16(14,15)9-10-7(8(12)13)6-4-2-3-5-11(6)9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLURAPAPDCOTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable sulfonyl chloride in the presence of a base, followed by cyclization to form the imidazo[1,5-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs in the Imidazo[1,5-a]pyridine Family

Key analogs and their substituents :

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Properties Source
3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid 3-SO₂CH₃, 1-COOH ~280.3 (estimated) Discontinued; strong electron withdrawal at C3 CymitQuimica
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid 6-CF₃, 3-COOH ~260.2 (CAS: 1780609-26-8) Enhanced lipophilicity due to CF₃ group PharmaBlock Sciences
3-(Methoxymethyl)-5H,6H-imidazo[1,5-a]pyridine-1-carboxylic acid 3-OCH₂CH₃, 1-COOH ~224.2 (estimated) Improved solubility via methoxymethyl Enamine Ltd
7-Oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid Triazolo-pyrimidine core, 6-COOH ~223.2 Bioactive scaffold in natural products Ganesh, 2011

Key Observations :

  • In contrast, analogs like the trifluoromethyl derivative (6-CF₃) prioritize lipophilicity, which may improve membrane permeability .
  • Solubility : The methoxymethyl analog (3-OCH₂CH₃) likely exhibits higher aqueous solubility compared to the sulfonyl derivative due to reduced polarity .
  • Bioactivity : Triazolo-pyrimidine analogs (e.g., 7-oxo derivatives) are associated with antimicrobial and enzyme-inhibitory activities, suggesting that core modifications significantly alter pharmacological profiles .

Reactivity Differences :

  • The carboxylic acid group in all analogs enables conjugation (e.g., amide bond formation), but the sulfonyl group in the target compound may sterically hinder reactions at C3 compared to smaller substituents like CF₃ or OCH₂CH₃ .

Biological Activity

3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the imidazo[1,5-a]pyridine family, which has garnered attention due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonyl group that significantly influences its chemical reactivity and biological activity. The presence of the imidazo and pyridine rings contributes to its unique properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to various enzymes or receptors, modulating their activity. Notably, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on human cancer cells, showing promise as a potential anticancer agent .

Research Findings

A variety of studies have explored the biological activity of this compound:

  • Antimicrobial Activity : In one study, the compound was tested against a panel of bacteria, demonstrating notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
  • Anticancer Activity : Another study focused on its cytotoxic effects on different cancer cell lines. The results indicated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Case Study 1 : A study investigated the use of this compound in treating inflammatory diseases. The results showed a significant reduction in inflammation markers in animal models.
  • Case Study 2 : Clinical trials assessing its efficacy as an anticancer agent reported promising results, with patients exhibiting reduced tumor sizes following treatment with formulations containing this compound.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, Apoptosis induction
Imidazo[1,2-a]pyridine derivativesVariesVaries
Other Imidazo[1,5-a]pyridine derivativesVariesVaries

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